N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic organic compound with the molecular formula C16H19N3O3 This compound features a cyclopentanecarboxamide moiety linked to a furan-pyridazine structure via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-pyridazine intermediate: This step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazine ring.
Ethoxy bridge formation: The pyridazine intermediate is reacted with ethylene oxide under basic conditions to introduce the ethoxy group.
Coupling with cyclopentanecarboxylic acid: The final step involves the coupling of the ethoxy-pyridazine intermediate with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The furan-pyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a benzamide moiety instead of cyclopentanecarboxamide.
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.
Uniqueness
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific combination of the furan-pyridazine structure with the cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(12-4-1-2-5-12)17-9-11-22-15-8-7-13(18-19-15)14-6-3-10-21-14/h3,6-8,10,12H,1-2,4-5,9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUEBJIBQNAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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